3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Description

The exact mass of the compound 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

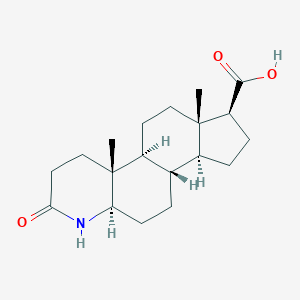

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15+,18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXIPHMGYJXKLJ-MLGOENBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@@H]4[C@@]3(CCC(=O)N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431299 |

Source

|

| Record name | 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103335-55-3 |

Source

|

| Record name | 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103335-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-4-aza-5α-androstane-17β-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a pivotal molecule in pharmaceutical research and development. It is primarily recognized as a key intermediate in the synthesis of widely-used 5α-reductase inhibitors, finasteride and dutasteride, and is also a significant metabolite of finasteride. This document delves into its chemical and physical properties, explores its synthesis through established methodologies, elucidates its role in the context of 5α-reductase inhibition, and provides detailed protocols for its analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's scientific and technical landscape.

Introduction and Chemical Identity

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, with the CAS number 103335-55-3, is a synthetic 4-azasteroid derivative.[1][2][3][4][5][6][7][8][9] Its structure is characterized by a nitrogen atom at the 4th position of the steroid's A-ring, a modification that is crucial for its biological activity.[10] This compound is a white to off-white crystalline powder.[1][8] It serves as a critical building block in the pharmaceutical industry, particularly in the production of drugs targeting androgen-related conditions.[8][10] Furthermore, its presence as a metabolite of finasteride underscores its importance in pharmacokinetic and drug metabolism studies.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₉NO₃ | [3][10] |

| Molecular Weight | 319.44 g/mol | [3][10] |

| CAS Number | 103335-55-3 | [3] |

| Melting Point | >308 °C | [10] |

| Boiling Point | 518.189 °C at 760 mmHg (Predicted) | [10] |

| Density | 1.145 g/cm³ (Predicted) | [10] |

| Water Solubility | 3.61 mg/L (Predicted) | [10] |

| Appearance | White to off-white crystalline powder | [1][8] |

| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. | [1][6][11] |

Synthesis and Manufacturing

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a critical step in the production of finasteride and dutasteride. Several synthetic routes have been developed, with a common starting material being methyl 3-oxo-4-androstene-17β-carboxylate.[12][13]

Synthetic Pathway Overview

A prevalent synthetic strategy involves the oxidative cleavage of the A-ring of an androstene derivative, followed by cyclization with an ammonia source to form the 4-aza-3-oxo steroid core. Subsequent reduction and hydrolysis steps yield the final carboxylic acid.

Sources

- 1. 3-Oxo-4-Aza-5α-Androstan-17β-Carboxylic Acid: Structure, Uses, Safety, Supplier Information – Leading China Manufacturer [steroid-hormone.com]

- 2. scbt.com [scbt.com]

- 3. (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid | C19H29NO3 | CID 9818495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3 [chemicalbook.com]

- 5. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3 [sigmaaldrich.com]

- 6. 3-Oxo-4-aza-5-alpha-androstane-17β-carboxylic acid | CAS:103335-55-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. 3-Oxo-4-aza-5alpha-androstan-17beta-carboxylic Acid | 103335-55-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS#:103335-55-3 | 3-Oxo-4-aza-5-α-androstane-17-β-carboxylicacid | Chemsrc [chemsrc.com]

- 10. Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | lookchem [lookchem.com]

- 11. 3-Oxo-4-Aza-5Α-Androstane-17Β-Carboxylic Acid: Uses, Structure, Synthesis, Price & Supplier China [nj-finechem.com]

- 12. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a pivotal intermediate in the manufacture of potent 5α-reductase inhibitors. This document is intended for researchers, chemists, and professionals in drug development and pharmaceutical manufacturing. We will explore the core chemical transformations, delve into the mechanistic rationale behind strategic decisions in the synthesis, present detailed experimental protocols, and offer insights grounded in established chemical literature. The synthesis of this 4-azasteroid is a cornerstone in the production of drugs like Finasteride and Dutasteride, which are critical in treating conditions such as benign prostatic hyperplasia (BPH).[1][2][3][4] The methodologies discussed herein are designed to be robust, scalable, and rooted in principles of chemical efficiency and integrity.

Introduction and Strategic Overview

The 4-azasteroid scaffold represents a critical pharmacophore for the inhibition of steroid 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[5] 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (herein referred to as "the target acid") is the immediate precursor required for the final amidation step that yields many active pharmaceutical ingredients (APIs) in this class.[6][7]

The synthesis is a multi-step process that typically begins with a readily available steroid precursor. The core challenge lies in the elegant construction of the A-ring lactam (the 4-aza-3-oxo moiety) and the establishment of the crucial 5α-stereochemistry, which is essential for biological activity. A retrosynthetic analysis reveals a common and industrially viable approach:

-

Final Amidation Precursor: The target acid is the ideal substrate for coupling with various amines to create the final drug product.

-

A-Ring Saturation: The 5α-androstane configuration is achieved via the stereoselective reduction of a Δ⁵-unsaturated intermediate.

-

Lactam Ring Formation: The defining 4-aza-3-oxo ring is constructed from a seco-acid (an A-ring-opened precursor) via condensation with an ammonia source.

-

A-Ring Cleavage: The seco-acid is generated by the oxidative cleavage of the Δ⁴ double bond of a common steroid starting material, such as testosterone or progesterone derivatives.[8][9][10]

This guide will now detail the forward synthesis, elaborating on the causality and technical nuances of each transformation.

Core Synthesis Pathway: From Steroid Precursor to Target Acid

The most common and efficient pathways commence from C19 or C21 steroidal raw materials. The following pathway represents a logical and validated consolidation of published methods.

Diagram: Overall Synthetic Pathway

Caption: Key transformations in the synthesis of the target acid.

Detailed Methodologies and Mechanistic Insights

Step 1: Oxidative Cleavage of the A-Ring

The initial and arguably most critical step is the selective cleavage of the C4-C5 double bond in the A-ring of a suitable precursor, such as methyl 3-oxo-4-androstene-17β-carboxylate.

-

Expertise & Experience: The choice of oxidizing agent is paramount. A combination of sodium periodate (NaIO₄) and a catalytic amount of potassium permanganate (KMnO₄) is highly effective.[5][9] The periodate serves to continuously regenerate the permanganate, which is the primary oxidant, allowing for the use of substoichiometric amounts of the latter and mitigating the risk of over-oxidation. Ozonolysis is an alternative but often requires more specialized equipment. The purpose of this step is to break open the A-ring between C4 and C5, yielding a dicarboxylic acid precursor or, more commonly, a keto-acid known as a seco-acid.[8] This creates the necessary electrophilic centers at C3 and C5 for the subsequent cyclization.

-

Trustworthiness: The reaction must be carefully monitored. Incomplete conversion leads to purification challenges, while overly harsh conditions can cause unwanted side reactions at other positions on the steroid nucleus. Temperature control is critical to ensure selectivity. The resulting seco-acid is often carried forward to the next step with minimal purification.

Step 2: A-Ring Cyclization to Form the Lactam

This step forges the defining feature of the 4-azasteroid: the six-membered lactam ring.

-

Expertise & Experience: The seco-acid intermediate is reacted with an ammonia source to form the unsaturated lactam. Gaseous ammonia bubbled through the reaction mixture or the use of ammonium acetate are common methods. The reaction involves the formation of an enamine at the C5-ketone followed by an intramolecular nucleophilic attack and dehydration to form the stable amide bond of the lactam. This step establishes the nitrogen atom at the 4-position of the steroid core.

-

Authoritative Grounding: This condensation is a classic example of lactamization driven by the favorable intramolecular proximity of the reacting ketone and carboxylic acid functionalities after the initial reaction with ammonia.[11] The resulting product is the Δ⁵-unsaturated lactam, specifically methyl 3-oxo-4-aza-5-androstene-17β-carboxylate.

Step 3: Stereoselective Reduction of the Δ⁵ Double Bond

The biological efficacy of 5α-reductase inhibitors is critically dependent on the stereochemistry at the A/B ring junction. The 5α-configuration imparts a specific bent shape to the molecule, which is essential for enzyme binding.

-

Expertise & Experience: Catalytic hydrogenation is the method of choice for this transformation. The selection of the catalyst dictates the stereochemical outcome. Platinum oxide (PtO₂, Adam's catalyst) is highly effective in directing the hydrogenation to the less-hindered α-face of the steroid, yielding the desired 5α-isomer with high selectivity.[9] Palladium on carbon (Pd/C) can also be used.[5]

-

Trustworthiness: The stereochemical purity of the product, methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate, must be validated. The 5β-isomer is a common impurity that must be controlled, as it is biologically inactive and difficult to separate in later stages. The reaction is typically run under a hydrogen atmosphere until uptake ceases.

Step 4: Saponification to the Target Carboxylic Acid

The final step is a straightforward conversion of the C17β-methyl ester to the carboxylic acid.

-

Expertise & Experience: Standard base-catalyzed hydrolysis (saponification) is employed. The saturated lactam ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in a co-solvent like methanol or ethanol to ensure solubility.[6][11] The reaction is typically heated to reflux to drive it to completion.

-

Trustworthiness: Following the hydrolysis, the reaction mixture is cooled and carefully acidified (e.g., with HCl) to a pH of approximately 2.[6] This protonates the carboxylate salt, causing the target acid to precipitate out of the aqueous solution as a solid. The solid can then be isolated by filtration, washed with water to remove inorganic salts, and dried, often yielding a product of high purity.[6]

Quantitative Data and Experimental Protocols

Table 1: Summary of Synthetic Transformations

| Step | Reaction Name | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Oxidative Cleavage | Methyl 3-oxo-4-androstene-17β-carboxylate | KMnO₄, NaIO₄ | Methyl 5-oxo-A-nor-3,5-secoandrostan-3-oate-17β-carboxylate | ~80-90% |

| 2 | Lactam Cyclization | Product from Step 1 | NH₃ or NH₄OAc | Methyl 3-oxo-4-aza-5-androstene-17β-carboxylate | ~75-85% |

| 3 | Catalytic Hydrogenation | Product from Step 2 | H₂, Platinum Oxide (PtO₂) | Methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate | >90% |

| 4 | Saponification | Product from Step 3 | NaOH (aq), then HCl | 3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid | ~95%[6] |

Detailed Experimental Protocol: Saponification of the C17β-Ester

This protocol is a representative example for the final step of the synthesis.

Caption: Workflow for the final hydrolysis step.

Step-by-Step Methodology:

-

Charging the Reactor: To a suitable reaction vessel, add 1.0 equivalent of methyl-3-oxo-4-aza-5α-androstane-17-carboxylate.

-

Addition of Base: Add approximately 4 volumes of a 9% aqueous sodium hydroxide solution.[6]

-

Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 3-4 hours, with stirring.[6] Monitor the disappearance of the starting material by a suitable chromatographic method (e.g., TLC or HPLC).

-

Cooling: Once the reaction is complete, cool the reaction mass to between 10-15 °C in an ice bath.[6]

-

Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the cooled solution with vigorous stirring until the pH of the mixture is approximately 2. A white solid will precipitate.[6]

-

Isolation: Filter the precipitated solid using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid and sodium chloride.

-

Drying: Dry the isolated solid in a vacuum oven at 70-90 °C until a constant weight is achieved to afford the final 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.[6]

Conclusion

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a well-established and optimized process that showcases several key organic transformations. The pathway hinges on a strategic oxidative cleavage of the steroid A-ring, followed by a robust lactamization and a highly stereoselective hydrogenation to set the critical 5α-configuration. Each step is designed for high yield and purity, making the overall process viable for industrial-scale production. This guide has outlined the fundamental principles, mechanistic rationale, and practical execution of this important synthetic sequence, providing a solid foundation for professionals in the field of pharmaceutical chemistry.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]

- 7. CN102382165B - Preparation method of dutasteride - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CN101863956A - A kind of method of synthesizing finasteride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN106349327A - Preparation method of dutasteride - Google Patents [patents.google.com]

- 13. Synthesis of finasteride [yxsj.smmu.edu.cn]

An In-depth Technical Guide to the Mechanism of Action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Introduction

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic 4-azasteroid that holds a significant position in the landscape of androgen modulation.[1][2] Structurally, it is a derivative of androstane, the parent molecule of androgens like testosterone. Its defining feature is the substitution of a nitrogen atom at the 4th position of the steroid's A-ring. This modification is pivotal to its biological activity. While primarily recognized as a key intermediate and a process impurity in the synthesis of the widely used 5α-reductase inhibitor, Dutasteride, its own biochemical profile is of considerable interest to researchers in endocrinology and drug development.[3][4] This guide provides a comprehensive technical overview of the mechanism of action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, grounded in its role as a competitive inhibitor of 5α-reductase.

Core Mechanism of Action: Competitive Inhibition of 5α-Reductase

The primary mechanism of action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is the competitive inhibition of 5α-reductase, an enzyme crucial for androgen metabolism.[1] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[5] By competitively binding to the active site of 5α-reductase, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid physically obstructs the access of the natural substrate, testosterone, thereby reducing the rate of DHT synthesis.

There are three known isozymes of 5α-reductase: type 1, type 2, and type 3.[3] 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid has been demonstrated to inhibit both type 1 and type 2 isoforms, with a notable preference for the type 2 isozyme.[1]

Enzyme Inhibition Kinetics

Kinetic studies utilizing recombinant human 5α-reductase have quantified the inhibitory potency of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. The inhibition constant (Ki) values, which represent the concentration of the inhibitor required to produce half-maximum inhibition, are a key measure of its efficacy.

| Isozyme | Inhibition Constant (Ki) |

| 5α-reductase Type 1 | 29.2 ± 1.7 nM |

| 5α-reductase Type 2 | 12.6 ± 0.8 nM |

Table 1: Inhibitory constants (Ki) of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid for 5α-reductase isozymes. Data indicates a competitive mode of inhibition.[1]

The lower Ki value for the type 2 isoform signifies a higher binding affinity and approximately a 2.3-fold greater selectivity for this isozyme over the type 1 isoform.[1]

The Androgen Signaling Pathway and the Impact of 5α-Reductase Inhibition

Androgens exert their physiological effects by binding to and activating the androgen receptor (AR), a nuclear transcription factor. DHT exhibits a significantly higher binding affinity for the AR than testosterone, making it a more potent activator of androgen-mediated gene transcription.[5] The inhibition of 5α-reductase by 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid disrupts this pathway at a critical juncture.

By reducing the conversion of testosterone to DHT, the compound effectively lowers the intracellular concentration of the most potent androgen. This leads to a dampening of androgen signaling in tissues where 5α-reductase is prominently expressed, such as the prostate, hair follicles, and skin.[6]

Figure 1: Simplified schematic of the androgen signaling pathway and the inhibitory action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Interaction with the Androgen Receptor

While the primary mechanism of action is the inhibition of 5α-reductase, the potential for direct interaction with the androgen receptor is a relevant consideration for compounds of this class. However, studies on related 4-aza-5-alpha-androstan-3-one derivatives have indicated that they generally exhibit poor binding affinity for the human androgen receptor.[6] Significant structural modifications, such as the addition of an N4-methyl substituent and unsaturation in the A-ring, are typically required to enhance AR binding.[6] Therefore, it is presumed that 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, in its unmodified form, is a weak ligand for the androgen receptor, and its biological effects are overwhelmingly attributable to its potent inhibition of 5α-reductase.

Experimental Protocols for Assessing 5α-Reductase Inhibition

The determination of the inhibitory activity of compounds like 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is typically achieved through in vitro enzyme assays. Below is a representative protocol for an enzyme-based inhibition assay.

Protocol: In Vitro 5α-Reductase Inhibition Assay

1. Objective: To determine the inhibitory potency (IC50 and Ki) of a test compound against human 5α-reductase isozymes.

2. Materials:

-

Enzyme Source: Recombinant human 5α-reductase type 1 or type 2, or microsomal fractions from tissues expressing the enzyme (e.g., prostate).

-

Substrate: Radiolabeled ([³H]) or non-radiolabeled testosterone.

-

Cofactor: NADPH.

-

Test Compound: 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Controls: Finasteride, Dutasteride.

-

Reaction Buffer: e.g., Tris-HCl or phosphate buffer at an optimal pH (typically 6.5-7.0).

-

Quenching Solution: e.g., a mixture of organic solvents to stop the reaction.

-

Analytical System: High-Performance Liquid Chromatography (HPLC) with a radiodetector, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3. Assay Procedure:

-

Prepare serial dilutions of the test compound and positive controls.

-

In a microcentrifuge tube or a 96-well plate, add the reaction buffer.

-

Add the enzyme preparation to the buffer.

-

Add the test compound or control at various concentrations and pre-incubate with the enzyme for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (testosterone) and the cofactor (NADPH).

-

Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at 37°C, ensuring the reaction proceeds under linear conditions.

-

Terminate the reaction by adding the quenching solution.

-

Process the samples to separate the substrate (testosterone) from the product (DHT). This is typically done by solid-phase or liquid-liquid extraction.

-

Quantify the amount of DHT produced using HPLC or LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value for competitive inhibition can be calculated using the Cheng-Prusoff equation, which requires determining the Michaelis-Menten constant (Km) of the enzyme for the substrate in separate experiments.

Figure 2: A generalized experimental workflow for determining the inhibitory activity of a compound against 5α-reductase.

Conclusion

References

- Smolecule. (n.d.). Buy 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3.

- LookChem. (n.d.). Cas 103335-55-3, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

- ChemicalBook. (2023, July 4). 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3.

- Hartmann, R. W., et al. (1997). 4-Methyl-3-oxo-4-aza-5alpha-androst-1-ene-17beta-N-aryl-carboxamides: An Approach to Combined Androgen Blockade [5alpha-reductase Inhibition With Androgen Receptor Binding in Vitro]. The Journal of Steroid Biochemistry and Molecular Biology, 60(5-6), 303-309.

- Chen, W., et al. (2003). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. Journal of the Chinese Chemical Society, 50(3B), 567-572.

- TCI Chemicals. (n.d.). 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid | 104239-97-6.

- PubChem. (n.d.). (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid.

- Pharmaffiliates. (n.d.). CAS No : 103335-55-3 | Product Name : 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid.

- TCI Chemicals. (n.d.). 3-Oxo-4-aza-5alpha-androstan-17beta-carboxylic Acid | 103335-55-3.

- Kyprianou, N., & Isaacs, J. T. (2004). Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line.

- Wikipedia. (n.d.). List of 5α-reductase inhibitors.

- CymitQuimica. (n.d.). 86-MM0415.04-0025 - 3-oxo-4-aza-5-androstane-17-carboxylic-acid.

- Chem-Impex. (n.d.). 3-Oxo-4-aza-5α-androstan-17β-carboxylic acid.

- BenchChem. (n.d.). Application Notes and Protocols: In Vitro 5-Alpha Reductase Inhibition Assay Using 12-Methoxycarnosic Acid.

- Liang, T., & Heiss, C. E. (1991). In vivo assay for conversion of testosterone to dihydrotestosterone by rat prostatic steroid 5 alpha-reductase and comparison of two inhibitors.

- Lee, S., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. International Journal of Molecular Sciences, 22(4), 1735.

- Eurofins Discovery. (n.d.). Steroid 5 alpha-Reductase Rat Enzymatic LeadHunter Assay.

- BenchChem. (n.d.). Application Notes and Protocols for 5-Alpha-Reductase Kinetic Assays Using Androstenedione.

- Park, J. H., et al. (2010). Establishment of type II 5alpha-reductase over-expressing cell line as an inhibitor screening model. Biological & Pharmaceutical Bulletin, 33(7), 1238-1242.

- Fachrunniza, Y., et al. (2020). Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. Molecules, 25(21), 5053.

- Lee, Y. R., et al. (2012). Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Molecules, 17(7), 8196-8210.

- Mitamura, K., et al. (2005). Determination method for steroid 5alpha-reductase activity using liquid chromatography/atmospheric pressure chemical ionization-mass spectrometry. Analytical Sciences, 21(10), 1241-1244.

- Azzouni, F., et al. (2012). The 5 alpha-reductase isozyme family: a review of basic biology and their role in human diseases. Advances in Urology, 2012, 530121.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In vivo assay for conversion of testosterone to dihydrotestosterone by rat prostatic steroid 5 alpha-reductase and comparison of two inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pfsfoundation.org [pfsfoundation.org]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Pharmacological Profile of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid: A Linchpin in the Development of 5-alpha-Reductase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Androgen Modulation

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetically derived androstane steroid that, while not pharmacologically active in its own right, holds a critical position in the landscape of modern therapeutics.[1] Its significance lies in its role as a key intermediate in the synthesis of potent 5-alpha-reductase inhibitors, most notably finasteride and dutasteride.[2][3][4][5] These drugs have revolutionized the management of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, not as an active pharmaceutical ingredient, but through the lens of the highly influential drugs it helps create. Understanding the journey from this intermediate to the final drug product offers invaluable insights for researchers and professionals in drug development.

Physicochemical Properties of the Core Intermediate

A foundational understanding of the physical and chemical characteristics of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is essential for its application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₉H₂₉NO₃[6][7] |

| Molecular Weight | 319.44 g/mol [6] |

| Melting Point | >308 °C[6][7] |

| Boiling Point | 518.189 °C at 760 mmHg[6] |

| Density | 1.145 g/cm³[6] |

| Water Solubility | 3.61 mg/L[6][7] |

| Appearance | White to light yellow powder or crystal[8] |

Synthetic Significance: The Gateway to 5-alpha-Reductase Inhibition

The primary utility of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is as a cornerstone in the multi-step synthesis of finasteride and dutasteride.[2] Various patented processes describe its preparation, often starting from materials like 4-androstene-3,17-dione.[9][10] The core structure of this intermediate, featuring the 4-aza-androstane backbone, is the essential scaffold upon which the final, pharmacologically active moieties are constructed. The subsequent chemical modifications, such as amidation at the 17-beta-carboxylic acid position, lead to the development of finasteride and dutasteride.[11][12]

Pharmacological Target: The 5-alpha-Reductase Enzyme

To appreciate the pharmacological relevance of our core intermediate, we must first understand its ultimate biological target: the 5-alpha-reductase enzyme. This enzyme is a critical player in androgen metabolism, responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[2][13] DHT has a higher affinity for the androgen receptor and is a primary driver in the pathophysiology of several androgen-dependent conditions, including the growth of the prostate gland in BPH and the miniaturization of hair follicles in androgenetic alopecia.[2]

There are two main isoenzymes of 5-alpha-reductase:

-

Type I: Predominantly found in the skin (sebaceous glands) and liver.[14]

-

Type II: Primarily located in the prostate, seminal vesicles, and hair follicles.[14]

The inhibition of these isoenzymes is a key therapeutic strategy for mitigating the effects of excessive DHT.[13]

Mechanism of Action of Derived Inhibitors: Finasteride and Dutasteride

The drugs synthesized from 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, finasteride and dutasteride, are potent inhibitors of 5-alpha-reductase. Their mechanisms, however, exhibit a crucial difference:

-

Finasteride is a selective inhibitor of the Type II isoenzyme of 5-alpha-reductase.[14]

-

Dutasteride is a dual inhibitor, targeting both Type I and Type II isoenzymes.[14]

This distinction in their inhibitory profiles leads to different degrees of DHT suppression. Both are competitive inhibitors of the enzyme.[14]

Caption: Inhibition of Testosterone to DHT Conversion.

Pharmacodynamics of Derived Inhibitors

The inhibition of 5-alpha-reductase by finasteride and dutasteride leads to a significant reduction in circulating and tissue levels of DHT. Dutasteride's dual inhibition results in a more profound and consistent suppression of DHT compared to finasteride.[14]

Comparative DHT Suppression and Hormonal Effects

| Parameter | Finasteride | Dutasteride |

| Target Isoenzymes | Type II 5-alpha-reductase[14] | Type I & Type II 5-alpha-reductase[14] |

| Serum DHT Reduction | Approximately 70%[15] | >90%[14][15] |

| Prostate DHT Reduction | Up to 90%[16] | Approximately 95%[17] |

| Effect on Testosterone | ~10-20% increase[18] | ~19% increase[19] |

Pharmacokinetics of Derived Inhibitors

The pharmacokinetic profiles of finasteride and dutasteride also show notable differences, particularly in their half-lives.

Key Pharmacokinetic Parameters

| Parameter | Finasteride | Dutasteride |

| Bioavailability | ~65%[16] | ~60% |

| Protein Binding | ~90%[16] | >99% |

| Metabolism | Hepatic (CYP3A4)[16] | Hepatic (CYP3A4)[20] |

| Half-life | 6-8 hours[13] | ~5 weeks[13] |

| Excretion | Feces and Urine[21] | Primarily Feces[20] |

Experimental Protocols for Evaluation

For researchers in drug development, robust and reproducible assays are critical for evaluating novel 5-alpha-reductase inhibitors.

In Vitro 5-alpha-Reductase Inhibition Assay

This assay is fundamental for determining the inhibitory potential of a compound on the 5-alpha-reductase enzyme. A common source for the enzyme is rat liver microsomes, which contain both Type I and Type II isoenzymes.[19][22]

Step-by-Step Methodology:

-

Enzyme Preparation:

-

Homogenize fresh rat liver tissue in a cold buffer (e.g., phosphate buffer, pH 6.5).

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in the assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the test compound (at various concentrations) and/or vehicle with the rat liver microsome preparation (e.g., 20 µg/ml) in the assay buffer for 15 minutes at 37°C.[22]

-

Initiate the enzymatic reaction by adding the substrate, testosterone (e.g., 0.9 µM), and the cofactor, NADPH.[22]

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[22]

-

Terminate the reaction by adding an acid (e.g., 1 N HCl).[22]

-

-

Quantification of DHT:

-

The amount of DHT produced (or the remaining testosterone) can be quantified using various methods, such as:

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the compound concentration.

-

Caption: In Vitro Assay Workflow Diagram.

Animal Models for Efficacy Testing: Testosterone-Induced BPH in Rats

To evaluate the in vivo efficacy of potential 5-alpha-reductase inhibitors, animal models that mimic human BPH are essential. The testosterone-induced BPH model in rats is a widely used and well-characterized model.[5][18]

Step-by-Step Methodology:

-

Animal Preparation:

-

Induction of BPH:

-

Treatment Protocol:

-

Divide the BPH-induced rats into several groups:

-

Administer the treatments orally or via the desired route for a specified duration (e.g., 2-4 weeks) concurrently with testosterone administration.

-

-

Evaluation of Efficacy:

-

At the end of the study, euthanize the animals and carefully dissect the prostate gland.

-

Measure the prostate weight and calculate the prostate index (prostate weight / body weight).

-

Perform histopathological analysis of the prostate tissue to assess the extent of hyperplasia.

-

Measure serum levels of testosterone and DHT via ELISA or other appropriate methods.

-

Caption: In Vivo BPH Model Workflow Diagram.

Clinical Significance and Therapeutic Applications

The clinical translation of research involving 5-alpha-reductase inhibitors, stemming from intermediates like 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, has had a profound impact on medicine.

-

Benign Prostatic Hyperplasia (BPH): Finasteride and dutasteride are widely prescribed to reduce prostate volume, improve urinary symptoms, and decrease the risk of acute urinary retention and the need for surgery.[26]

-

Androgenetic Alopecia (Male Pattern Baldness): Finasteride is FDA-approved for the treatment of male pattern hair loss, and dutasteride is also used off-label for this indication, often with greater efficacy.[15][17]

-

Other Androgen-Dependent Conditions: These inhibitors are also explored for use in conditions like hirsutism in women and as a component of hormone therapy for transgender women.

Conclusion

While 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid does not possess a direct pharmacological effect, its profile is defined by its indispensable role as a precursor to a class of drugs that have significantly advanced the treatment of common androgen-dependent disorders. For researchers and drug development professionals, a thorough understanding of this intermediate's chemistry and its relationship to the pharmacology of 5-alpha-reductase inhibitors is paramount for the innovation of new and improved therapies targeting androgen signaling pathways. The experimental frameworks provided herein offer a validated starting point for the preclinical evaluation of next-generation compounds in this critical therapeutic area.

References

-

LookChem. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. [Link]

-

PubMed. New approach to 3-oxo-4-aza-5alpha-androst-1-ene-17beta-(N-tert-butylcarboxamide). [Link]

- Google Patents. Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.

-

ResearchGate. New approach to 3-oxo-4-aza-5α-androst-1-ene-17β-(N-tert- butylcarboxamide). [Link]

-

Eurofins Discovery. Steroid 5 alpha-Reductase Rat Enzymatic LeadHunter Assay. [Link]

-

ResearchGate. Spectrophotometric Method for the Assay of Steroid 5^|^alpha;-Reductase Activity of Rat Liver and Prostate Microsomes. [Link]

-

PubMed. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes. [Link]

-

ResearchGate. Comparison of Clinical Trials With Finasteride and Dutasteride. [Link]

-

Semantic Scholar. Determination of Rat 5α-Reductase Type 1 Isozyme Activity and Its Inhibition by Novel Steroidal Oxazolines. [Link]

- Google Patents. Synthesis technology of finasteride.

-

Chemsrc. CAS#:103335-55-3 | 3-Oxo-4-aza-5-α-androstane-17-β-carboxylicacid. [Link]

-

National Institutes of Health. Finasteride and Dutasteride for the Treatment of Male Androgenetic Alopecia: A Review of Efficacy and Reproductive Adverse Effects. [Link]

-

National Institutes of Health. Comparison of Clinical Trials With Finasteride and Dutasteride. [Link]

-

Open Veterinary Journal. In vivo assessment of the anti-benign prostatic hyperplasia effect of hot ethanolic extract of flax seeds in male rats. [Link]

-

National Institutes of Health. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. [Link]

- Google Patents. Method for preparing finasteride.

-

Innerbody Research. Dutasteride vs. Finasteride: A thorough comparison. [Link]

-

药学实践与服务. Synthesis of finasteride. [Link]

-

PLOS One. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. [Link]

-

Good Health by Hims. Dutasteride Vs. Finasteride: Drug Comparison. [Link]

-

MDPI. Effects of Alginate Oligosaccharide on Testosterone-Induced Benign Prostatic Hyperplasia in Orchiectomized Rats. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

National Institutes of Health. Chronic inflammation promotes proliferation in the prostatic stroma in rats with experimental autoimmune prostatitis: study for a novel method of inducing benign prostatic hyperplasia in a rat model. [Link]

-

華藝線上圖書館. Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. [Link]

-

ResearchGate. Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. [Link]

-

PubChem. (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. [Link]

-

LookChem. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. [Link]

Sources

- 1. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]

- 2. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3 [chemicalbook.com]

- 3. Open Veterinary Journal [openveterinaryjournal.com]

- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. 3-Oxo-4-aza-5alpha-androstan-17beta-carboxylic Acid | 103335-55-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. New approach to 3-oxo-4-aza-5alpha-androst-1-ene-17beta-(N-tert-butylcarboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US5670643A - Method for preparing finasteride - Google Patents [patents.google.com]

- 11. CN106349327A - Preparation method of dutasteride - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gmr.scholasticahq.com [gmr.scholasticahq.com]

- 15. Chronic inflammation promotes proliferation in the prostatic stroma in rats with experimental autoimmune prostatitis: study for a novel method of inducing benign prostatic hyperplasia in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. innerbody.com [innerbody.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]

- 20. (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid | C19H29NO3 | CID 9818495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 24. mdpi.com [mdpi.com]

- 25. hims.com [hims.com]

- 26. [PDF] Determination of Rat 5α-Reductase Type 1 Isozyme Activity and Its Inhibition by Novel Steroidal Oxazolines | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Biochemical Properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a potent 4-azasteroid and a key intermediate in the synthesis of clinically significant 5α-reductase inhibitors. This document delves into its mechanism of action, inhibitory kinetics, synthesis, and its role in the study of androgen-dependent pathologies. Designed for professionals in pharmaceutical research and development, this guide synthesizes critical data to facilitate a deeper understanding and application of this compound in scientific investigation.

Introduction: The Significance of 4-Azasteroids in Androgen Modulation

The landscape of therapeutic intervention for androgen-dependent conditions, such as benign prostatic hyperplasia (BPH) and androgenetic alopecia, has been significantly shaped by the development of 5α-reductase inhibitors. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, also known by the developmental code name MK-434, is a synthetic androstane steroid derivative that has been instrumental in this field[1]. Its unique 4-aza-steroid structure, where a nitrogen atom replaces the carbon at the 4-position, is a key feature for its biological activity[2]. While not marketed as a therapeutic agent itself, it serves as a crucial intermediate in the synthesis of prominent 5α-reductase inhibitors like finasteride and dutasteride[3][4][5]. A thorough understanding of its biochemical properties is therefore essential for researchers engaged in the development of new modulators of androgen metabolism.

Mechanism of Action: Competitive Inhibition of 5α-Reductase

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid functions as a competitive inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to dihydrotestosterone (DHT)[3]. This inhibition is crucial in androgen-sensitive tissues where DHT is the primary mediator of androgenic effects.

The inhibitory activity of this compound is selective for the type II isoform of 5α-reductase, which is predominantly found in the prostate, seminal vesicles, epididymides, and hair follicles[6]. By competitively binding to the active site of 5α-reductase, 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid prevents the binding of the natural substrate, testosterone, thereby reducing the production of DHT. This leads to a decrease in androgenic signaling in target tissues.

Signaling Pathway of 5α-Reductase and its Inhibition

Caption: Competitive inhibition of 5α-reductase by 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Biochemical and Physical Properties

A summary of the key biochemical and physical properties of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₉NO₃ | [7][8][9] |

| Molecular Weight | 319.44 g/mol | [7][9] |

| CAS Number | 103335-55-3 | [5][7] |

| Appearance | White to light yellow powder or crystal | [9][10] |

| Melting Point | >308 °C | [1] |

| Boiling Point | 518.189 °C at 760 mmHg | [1] |

| Water Solubility | 3.61 mg/L | [1] |

| pKa | 4.81 ± 0.60 (Predicted) | [1] |

Inhibitory Potency and Kinetics

The inhibitory potency of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid against 5α-reductase has been characterized through kinetic studies. The inhibition constants (Ki) demonstrate its high affinity for the enzyme, with a preference for the type II isoform.

| Enzyme Isoform | Inhibition Constant (Ki) | Reference |

| 5α-Reductase Type 1 | 29.2 ± 1.7 nM | [10] |

| 5α-Reductase Type 2 | 12.6 ± 0.8 nM | [10] |

The approximately 2.3-fold selectivity for the type II isoform is a significant characteristic of this compound[10]. The 4-azasteroid core structure is crucial for its tight binding within the enzyme's active site, while the 17β-carboxylic acid moiety contributes to its polarity[10].

Synthesis and Characterization

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is synthesized from methyl-3-oxo-4-androstene-17-carboxylate. The process involves several steps, including oxidation, amination, and hydrolysis. A general synthetic workflow is outlined below.

General Synthetic Workflow

Caption: Simplified synthetic pathway for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Detailed Synthetic Protocol (Exemplary):

The following protocol is a representative example of the synthesis process, adapted from publicly available patent literature[3].

Step 1: Oxidation of Methyl-3-oxo-4-androstene-17-carboxylate

-

Dissolve 50g of methyl-3-oxo-4-androstene-17-carboxylate in 500 ml of t-butanol.

-

Add a solution of 28g of sodium carbonate in 200 ml of water to the reaction mixture.

-

Slowly add 200 ml of a solution containing 2g of sodium metaperiodate and 130g of potassium permanganate dissolved in 1250 ml of water at 25-35°C over 30 minutes.

-

Heat the reaction mixture to 65°C and add the remaining periodate/permanganate solution over one hour.

-

Cool the resulting solution to 40°C, filter to remove salts, and wash with water to yield methyl 5-oxo-A-nor-3,5-secoandrostan-17-carboxylate.

Step 2: Amination and Cyclization

-

To the intermediate from Step 1, add 175 ml of acetic acid and 49g of ammonium acetate.

-

Reflux the reaction mass for 2-3 hours.

-

Cool the mixture to 25-35°C and add 250 ml of water.

-

Stir for 2-3 hours, filter the separated solid, and wash with water.

-

Dry the solid at 70°C to obtain methyl-3-oxo-4-aza-5-alpha-androstane-17-carboxylate.

Step 3: Hydrolysis

-

Add 60 ml of a 9% aqueous sodium hydroxide solution to 15g of methyl-3-oxo-4-aza-5-alpha-androstane-17-carboxylate.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mass to 10-15°C and adjust the pH to approximately 2 with concentrated hydrochloric acid.

-

Filter the separated solid, wash with 75 ml of water, and dry at 80°C to obtain the final product.

Characterization: The final product can be characterized using various analytical techniques:

-

X-Ray Powder Diffraction (XRPD): Characteristic peaks are observed at 2θ angles of approximately 8.0, 10.0, 12.7, 14.5, 16.1, 16.2, 16.9, 18.6, and 26.9 degrees[3].

-

Infrared (IR) Spectroscopy: Prominent peaks are located at about 722, 831, 1121, 1190, 1289, 1360, 1401, 1482, 1637, 1728, 2869, 2942, 3031, 3193, and 3261 cm⁻¹[3].

In Vivo Efficacy and Pharmacological Effects

In vivo studies in animal models have demonstrated the significant pharmacological effects of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (MK-434).

In healthy male subjects, single oral doses of MK-434 resulted in a significant and dose-dependent reduction in serum DHT levels, with a maximum reduction of approximately 50% at doses above 5 mg[11]. This effect was sustained for up to 48 hours post-treatment, while serum testosterone levels remained unaffected[11].

Studies in orchiectomized rats have shown that MK-434 can effectively block the proliferative effects of testosterone on the prostate gland without interfering with the anabolic effects of testosterone on muscle, bone, and fat[12][13]. This highlights the potential for selective androgen modulation, targeting specific tissues while preserving desirable androgenic actions in others.

While specific pharmacokinetic data for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is limited, studies on structurally similar 4-azasteroids indicate that these compounds are generally well-absorbed orally and are predominantly metabolized by the liver via the cytochrome P450 system[6][14]. The half-life can vary, with some analogs having a half-life of 4.7-7.1 hours in humans[14].

Androgen Receptor Binding and Off-Target Effects

As with any pharmacologically active compound, the potential for off-target effects should be considered. However, the available data for MK-434 suggests it is well-tolerated at therapeutic doses[11].

Conclusion and Future Directions

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a well-characterized and potent inhibitor of 5α-reductase type II. Its biochemical properties, including its competitive inhibitory mechanism and high affinity for the enzyme, make it a valuable tool for researchers studying androgen metabolism and developing novel therapeutics for androgen-dependent disorders. Its role as a key synthetic intermediate for finasteride and dutasteride underscores its importance in pharmaceutical sciences.

Future research could focus on elucidating the detailed pharmacokinetic and metabolic profile of this specific compound. Further investigation into its potential off-target effects and a more precise quantification of its androgen receptor binding affinity would provide a more complete understanding of its pharmacological profile. The principles learned from the study of this molecule continue to inform the design and development of next-generation 5α-reductase inhibitors with improved efficacy and safety profiles.

References

-

Nakayama, O., et al. (1991). Pharmacokinetics and biochemical efficacy after single and multiple oral administration of N-(2-methyl-2-propyl)-3-oxo-4-aza-5 alpha-androst-1-ene-17 beta-carboxamide, a new type of specific competitive inhibitor of testosterone 5 alpha-reductase, in volunteers. European Journal of Drug Metabolism and Pharmacokinetics, 16(1), 15-21. [Link]

-

Van Hecken, A., et al. (1994). Plasma concentrations and effect on testosterone metabolism after single doses of MK-0434, a steroid 5 alpha-reductase inhibitor, in healthy subjects. European Journal of Clinical Pharmacology, 46(2), 123-126. [Link]

-

Jasuja, R., et al. (2005). Inhibition of 5alpha-reductase blocks prostate effects of testosterone without blocking anabolic effects. American Journal of Physiology-Endocrinology and Metabolism, 288(4), E743-E752. [Link]

-

Jasuja, R., et al. (2005). Inhibition of 5α-reductase blocks prostate effects of testosterone without blocking anabolic effects. American Journal of Physiology-Endocrinology and Metabolism, 288(4), E743-E752. [Link]

-

LookChem. (n.d.). Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.

-

Pharmaffiliates. (n.d.). 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid. Retrieved from [Link]

-

Traish, A. M., et al. (2014). The Dark Side of 5α-Reductase Inhibitors’ Therapy: Sexual Dysfunction, High Gleason Grade Prostate Cancer and Depression. Korean journal of urology, 55(6), 367–379. [Link]

-

PubChem. (n.d.). (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid. Retrieved from [Link]

-

Serra, C. R., et al. (2007). Anabolic effects of testosterone are preserved during inhibition of 5alpha-reductase. The Journals of Gerontology. Series A, Biological Sciences and Medical Sciences, 62(3), 256–262. [Link]

-

Marks, L. S. (2004). 5α-Reductase: History and Clinical Importance. Reviews in Urology, 6(Suppl 9), S11–S21. [Link]

-

Hirata, K., et al. (2012). Saturable binding of finasteride to steroid 5alpha-reductase as determinant of nonlinear pharmacokinetics. The Journal of Pharmacy and Pharmacology, 64(3), 362–368. [Link]

-

Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism [Video]. YouTube. [Link]

-

Hirshburg, J. M., et al. (2016). 5-alpha reductase inhibitors use in prostatic disease and beyond. Expert Opinion on Investigational Drugs, 25(2), 213-225. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid. Retrieved from [Link]

-

Lin, C. Y., et al. (2004). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. Journal of the Chinese Chemical Society, 51(4), 843-848. [Link]

Sources

- 1. Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | lookchem [lookchem.com]

- 2. amiscientific.com [amiscientific.com]

- 3. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]

- 4. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5-alpha reductase inhibitors use in prostatic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid | C19H29NO3 | CID 9818495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Buy 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3 [smolecule.com]

- 11. Plasma concentrations and effect on testosterone metabolism after single doses of MK-0434, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of 5alpha-reductase blocks prostate effects of testosterone without blocking anabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Pharmacokinetics and biochemical efficacy after single and multiple oral administration of N-(2-methyl-2-propyl)-3-oxo-4-aza-5 alpha-androst-1-ene-17 beta-carboxamide, a new type of specific competitive inhibitor of testosterone 5 alpha-reductase, in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid as a 5-alpha Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, a potent 5-alpha reductase inhibitor. While primarily recognized as a key intermediate in the synthesis of clinically significant drugs such as finasteride and dutasteride, this molecule possesses inherent biological activity of interest. This document delves into its mechanism of action, chemical synthesis, and the methodologies for its biological evaluation. By synthesizing existing data and providing expert insights into the underlying scientific principles, this guide serves as an authoritative resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of 5-alpha Reductase Inhibition

The enzyme 5-alpha reductase (5α-R) plays a pivotal role in androgen metabolism, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). Consequently, the inhibition of 5α-R has emerged as a key therapeutic strategy for these conditions. The 4-azasteroid class of compounds, characterized by the substitution of a nitrogen atom at the 4-position of the steroid A-ring, has proven to be a particularly fruitful scaffold for the development of potent 5α-R inhibitors.

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic androstane steroid and a member of the 4-azasteroid family.[1] Its unique structural features confer distinct biological activities, making it a subject of interest beyond its role as a synthetic precursor.[1] This guide will explore the specific properties of this molecule as a 5-alpha reductase inhibitor.

Mechanism of Action: Competitive Inhibition of 5-alpha Reductase

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid functions as a competitive inhibitor of both isoforms of 5-alpha reductase, with a preferential affinity for the type 2 isozyme.[2] The mechanism of inhibition is predicated on the structural similarity of the 4-azasteroid scaffold to the natural substrate, testosterone.

The binding of this inhibitor to the active site of the enzyme is thought to involve the formation of a bisubstrate analog complex. In this complex, the inhibitor occupies portions of both the steroid-binding site and the region that normally interacts with the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor during the enzymatic reaction.[3] This dual occupancy effectively blocks the binding of testosterone and prevents its conversion to DHT.

The key structural features contributing to this inhibitory activity include:

-

The 4-aza-3-oxo-5-alpha-androstane nucleus: This core structure mimics the androstane skeleton of testosterone, facilitating recognition and binding by the enzyme.

-

The 17-beta-carboxylic acid group: This moiety enhances the polarity of the molecule.[2]

Signaling Pathway of Androgen Action and 5-alpha Reductase Inhibition

Caption: Mechanism of 5-alpha reductase inhibition in the androgen signaling pathway.

Chemical Profile and Synthesis

Chemical Properties

| Property | Value |

| CAS Number | 103335-55-3[4] |

| Molecular Formula | C₁₉H₂₉NO₃[4] |

| Molecular Weight | 319.44 g/mol [4] |

| Appearance | White to light yellow powder or crystal[3] |

| Melting Point | >308 °C[1] |

Synthesis Pathway

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a multi-step process that typically starts from a readily available steroid precursor like methyl 3-oxo-4-androstene-17β-carboxylate.[3][5] The general synthetic route involves:

-

Oxidative Cleavage: The Δ⁴ double bond of the starting material is oxidatively cleaved to yield a seco-acid intermediate.[3][6]

-

Lactamization: The A-ring nitrogen is introduced through lactamization with an amine.[3][5]

-

Hydrogenation: The desired 5-alpha configuration is achieved via hydrogenation.[3][5]

-

Ester Hydrolysis: The final step is the hydrolysis of the ester at the 17β-position to give the carboxylic acid.[3]

This compound serves as a critical intermediate for the synthesis of finasteride and dutasteride, where the 17-beta-carboxylic acid is further derivatized.[7][8]

Caption: General synthetic workflow for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

Biological Evaluation: Methodologies and Insights

In Vitro 5-alpha Reductase Inhibition Assay

The inhibitory potency of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid against 5-alpha reductase is determined using in vitro enzyme inhibition assays.

Protocol: Radiometric 5-alpha Reductase Inhibition Assay

-

Enzyme Source: Microsomal fractions containing 5-alpha reductase are prepared from tissues with high expression levels, such as the prostate of male rats or humans, or from cell lines engineered to overexpress the enzyme.

-

Substrate: Radiolabeled testosterone (e.g., [³H]-testosterone) is used as the substrate.

-

Incubation: The enzyme preparation is incubated with the radiolabeled substrate and varying concentrations of the test compound (3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid) in a suitable buffer system containing NADPH as a cofactor.

-

Separation: After incubation, the reaction is stopped, and the substrate (testosterone) and the product (DHT) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled DHT produced is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Kinetic Data for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

| Isoform | Kᵢ (nM) |

| 5-alpha Reductase Type 1 | 29.2 ± 1.7 |

| 5-alpha Reductase Type 2 | 12.6 ± 0.8 |

Data from kinetic studies using recombinant human enzymes.[2]

The lower Kᵢ value for the type 2 isoform indicates a higher binding affinity and approximately 2.3-fold selectivity for this isoform.[2]

Androgen Receptor Binding Assay

To assess the selectivity of the compound, its binding affinity for the androgen receptor (AR) is evaluated. A low affinity for the AR is desirable to avoid direct androgenic or anti-androgenic effects.

Protocol: Radioligand Binding Assay for Androgen Receptor

-

Receptor Source: Cytosolic extracts containing the androgen receptor are prepared from tissues such as the rat prostate.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone, is used.

-

Competition: The receptor preparation is incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated, typically by filtration.

-

Quantification: The amount of bound radioactivity is measured.

-

Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (Kᵢ or IC₅₀) for the androgen receptor.

While specific binding data for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid to the androgen receptor is not extensively published, studies on related 4-azasteroids have shown that compounds unsubstituted at the 4-position generally exhibit greatly diminished receptor activity.[2] Furthermore, this compound shows negligible affinity for the glucocorticoid receptor (Kᵢ > 10 µM), suggesting a degree of selectivity.[3]

In Vivo Evaluation in Animal Models

Animal models are crucial for evaluating the in vivo efficacy and safety of 5-alpha reductase inhibitors.

Animal Models for Benign Prostatic Hyperplasia (BPH):

-

Canine Model: Mature male beagle dogs with naturally occurring BPH are a well-established model. Treatment with 5-alpha reductase inhibitors leads to a reduction in prostate volume, which can be monitored using imaging techniques like MRI.[9][10] A strong negative correlation has been observed between the reduction in prostate size and the prostatic concentration of DHT.[9]

-

Rodent Models: While rodents do not develop spontaneous BPH, hyperplasia can be induced by the administration of androgens. These models are useful for initial screening and mechanistic studies.[10]

Animal Models for Androgenetic Alopecia:

-

Stump-tailed Macaque: This primate species exhibits a pattern of baldness that is homologous to human androgenetic alopecia, making it a valuable model for testing the efficacy of hair growth-promoting agents.[11]

-

Xenograft Models: Human scalp hair follicles can be grafted onto immunodeficient mice. These models allow for the direct study of the effects of test compounds on human hair growth.[11]

While in vivo studies specifically investigating 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid are limited, the established animal models provide a robust framework for its potential future evaluation.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-azasteroids is highly dependent on their chemical structure. Key SAR insights for this class of compounds include:

-

A-Ring Modifications: The 4-aza-3-oxo moiety is critical for inhibitory activity. Introduction of a double bond at the C1-C2 position can enhance potency.[12]

-

C-17 Substituents: The nature of the substituent at the 17β-position significantly influences both inhibitory potency and androgen receptor binding. Lipophilically substituted, semipolar groups at this position tend to enhance 5-alpha reductase inhibition.[2][13] The carboxylic acid group in the title compound contributes to its specific inhibitory profile.

-

N-4 Substitution: Substitution on the nitrogen at the 4-position can dramatically affect androgen receptor binding.[14] The lack of substitution in 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is consistent with the generally low androgen receptor affinity observed for such compounds.[2]

Conclusion and Future Directions

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a potent, competitive inhibitor of 5-alpha reductase with a preference for the type 2 isoform. While its primary role in the pharmaceutical industry has been as a key intermediate in the synthesis of finasteride and dutasteride, its intrinsic biological activity warrants consideration. The methodologies for its synthesis and biological evaluation are well-established, providing a clear path for further investigation.

Future research could focus on a more comprehensive in vivo characterization of this molecule, including its pharmacokinetic profile and efficacy in relevant animal models of BPH and androgenetic alopecia. A more detailed elucidation of its binding interaction with the androgen receptor would also be valuable. Such studies would provide a more complete understanding of the therapeutic potential of this specific 4-azasteroid and could inform the design of next-generation 5-alpha reductase inhibitors.

References

- Rasmusson, G. H., Reynolds, G. F., Steinberg, N. G., Walton, E., Patel, G. F., Liang, T., ... & Berman, C. (1986). Azasteroids: structure-activity relationships for inhibition of 5 alpha-reductase and of androgen receptor binding. Journal of medicinal chemistry, 29(11), 2298–2315.

- Serafim, M. B., et al. (2017). Design, synthesis and biological evaluation of novel 3-oxo-4-oxa-5α-androst-17β-amide derivatives as dual 5α-reductase inhibitors and androgen receptor antagonists. Bioorganic & medicinal chemistry letters, 27(17), 4057–4062.

- Liang, T., Cascieri, M. A., Cheung, A. H., Reynolds, G. F., & Rasmusson, G. H. (1984). 4-Azasteroidal 5 alpha-reductase inhibitors without affinity for the androgen receptor. Journal of steroid biochemistry, 20(4B), 1041–1047.

- Stoner, E. (1991). The pharmacokinetics and biochemical efficacy after single and multiple oral administration of N-(2-methyl-2-propyl)-3-oxo-4-aza-5 alpha-androst-1-ene-17 beta-carboxamide, a new type of specific competitive inhibitor of testosterone 5 alpha-reductase, in volunteers. European journal of drug metabolism and pharmacokinetics, 16(1), 15–21.

- Liang, T., Heiss, C. E., Cheung, A. H., Reynolds, G. F., & Rasmusson, G. H. (1984). 4-Azasteroidal 5 alpha-reductase inhibitors without affinity for the androgen receptor. Journal of steroid biochemistry, 20(1), 141-146.

- Stoner, E., et al. (1994). Comparison of the effects of new specific azasteroid inhibitors of steroid 5 alpha-reductase on canine hyperplastic prostate.

- Lin, C. Y., & Wang, T. C. (2003). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. Journal of the Chinese Chemical Society, 50(3B), 579-584.

- Di Salle, E., et al. (1993). 17 Beta-Acylurea Derivatives of 4-azasteroids as Inhibitors of Testosterone 5 Alpha-Reductase. The Journal of Steroid Biochemistry and Molecular Biology, 46(5), 549-555.

-

LookChem. (n.d.). Cas 103335-55-3,3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Azasteroids: structure-activity relationships for inhibition of 5. alpha. -reductase and of androgen receptor binding. Journal of Medicinal Chemistry. Retrieved from [Link]

- Brooks, J. R., Berman, C., Glitzer, M. S., Gordon, L. R., Primka, R. L., Reynolds, G. F., & Rasmusson, G. H. (1986).

-